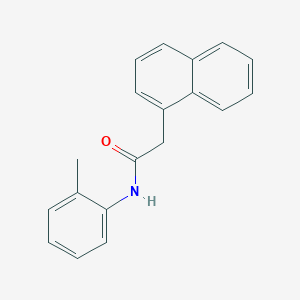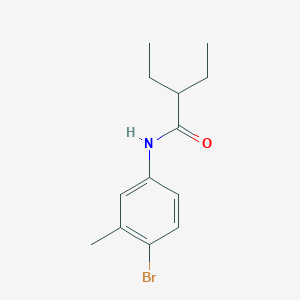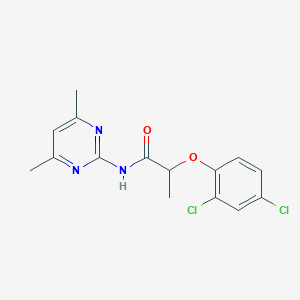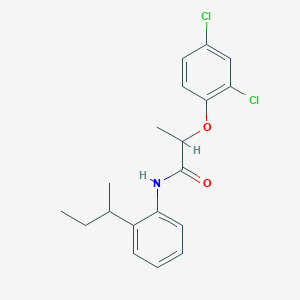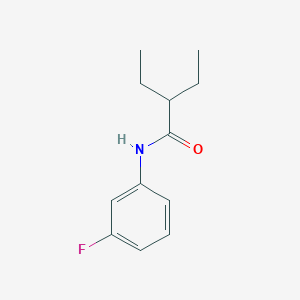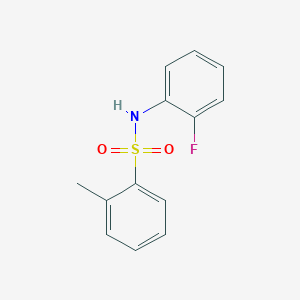
4-tert-butyl-N-(3-ethoxyphenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-tert-butyl-N-(3-ethoxyphenyl)benzamide, also known as TBE-31, is a small molecule inhibitor that has been widely studied for its potential therapeutic applications in cancer treatment. This compound has been shown to inhibit the activity of several important signaling pathways that are frequently dysregulated in cancer cells, including the PI3K/Akt/mTOR pathway and the Wnt/β-catenin pathway.
Mecanismo De Acción
4-tert-butyl-N-(3-ethoxyphenyl)benzamide exerts its anti-cancer effects by inhibiting the activity of several important signaling pathways that are frequently dysregulated in cancer cells. Specifically, 4-tert-butyl-N-(3-ethoxyphenyl)benzamide inhibits the activity of the PI3K/Akt/mTOR pathway, which is a key signaling pathway involved in cell growth and survival. In addition, 4-tert-butyl-N-(3-ethoxyphenyl)benzamide inhibits the activity of the Wnt/β-catenin pathway, which is another important signaling pathway involved in cancer cell proliferation and survival.
Biochemical and Physiological Effects:
4-tert-butyl-N-(3-ethoxyphenyl)benzamide has been shown to have several biochemical and physiological effects in cancer cells. It has been shown to inhibit cell growth and proliferation, induce apoptosis, and sensitize cancer cells to chemotherapy and radiation therapy. In addition, 4-tert-butyl-N-(3-ethoxyphenyl)benzamide has been shown to inhibit the activity of several important signaling pathways, including the PI3K/Akt/mTOR pathway and the Wnt/β-catenin pathway.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-tert-butyl-N-(3-ethoxyphenyl)benzamide for lab experiments is its specificity for inhibiting the PI3K/Akt/mTOR and Wnt/β-catenin pathways. This specificity allows researchers to study the effects of inhibiting these pathways in cancer cells without affecting other signaling pathways. However, one of the limitations of 4-tert-butyl-N-(3-ethoxyphenyl)benzamide is its relatively low yield in the synthesis process, which may limit its availability for large-scale experiments.
Direcciones Futuras
There are several future directions for research on 4-tert-butyl-N-(3-ethoxyphenyl)benzamide. One area of research is to further investigate the mechanism of action of 4-tert-butyl-N-(3-ethoxyphenyl)benzamide and its effects on other signaling pathways in cancer cells. Another area of research is to study the efficacy of 4-tert-butyl-N-(3-ethoxyphenyl)benzamide in combination with other cancer therapies, such as chemotherapy and radiation therapy. Finally, there is a need for further research on the pharmacokinetics and toxicity of 4-tert-butyl-N-(3-ethoxyphenyl)benzamide in animal models, which will be important for its potential development as a cancer therapeutic.
Métodos De Síntesis
The synthesis of 4-tert-butyl-N-(3-ethoxyphenyl)benzamide involves several steps, starting from commercially available starting materials. The first step is the synthesis of 3-ethoxyphenylboronic acid, which is then used to synthesize the key intermediate, 3-ethoxyphenyl-4-bromo-1-butene. This intermediate is then reacted with 4-tert-butylbenzoyl chloride to form 4-tert-butyl-N-(3-ethoxyphenyl)benzamide. The overall yield of this synthesis method is approximately 15%.
Aplicaciones Científicas De Investigación
4-tert-butyl-N-(3-ethoxyphenyl)benzamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth and proliferation of several types of cancer cells, including breast cancer, prostate cancer, and glioblastoma. In addition, 4-tert-butyl-N-(3-ethoxyphenyl)benzamide has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a key mechanism for eliminating cancer cells from the body. Furthermore, 4-tert-butyl-N-(3-ethoxyphenyl)benzamide has been shown to sensitize cancer cells to chemotherapy and radiation therapy, which may enhance the effectiveness of these treatments.
Propiedades
Fórmula molecular |
C19H23NO2 |
|---|---|
Peso molecular |
297.4 g/mol |
Nombre IUPAC |
4-tert-butyl-N-(3-ethoxyphenyl)benzamide |
InChI |
InChI=1S/C19H23NO2/c1-5-22-17-8-6-7-16(13-17)20-18(21)14-9-11-15(12-10-14)19(2,3)4/h6-13H,5H2,1-4H3,(H,20,21) |
Clave InChI |
CWWZSIZUCZLGMR-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC(=C1)NC(=O)C2=CC=C(C=C2)C(C)(C)C |
SMILES canónico |
CCOC1=CC=CC(=C1)NC(=O)C2=CC=C(C=C2)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[4-(dimethylamino)phenyl]-2-(1-naphthyl)acetamide](/img/structure/B290861.png)

